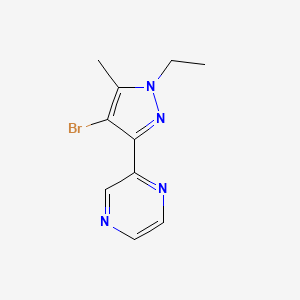

2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine

説明

特性

IUPAC Name |

2-(4-bromo-1-ethyl-5-methylpyrazol-3-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4/c1-3-15-7(2)9(11)10(14-15)8-6-12-4-5-13-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGKMXCUTLRTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C2=NC=CN=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine: A Comprehensive Technical Guide

Executive Summary

The 1-alkyl-3-aryl-4-halopyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core structural motif in kinase inhibitors, allosteric modulators, and agrochemical agents[1]. The target compound, 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine , presents a unique synthetic challenge due to the requirement for precise regiocontrol during the assembly of the pyrazole ring and selective electrophilic functionalization.

This whitepaper outlines a highly optimized, three-step synthetic workflow designed for scalability, high regioselectivity, and robust analytical validation. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality and thermodynamic driving forces that dictate experimental choices.

Retrosynthetic Strategy & Logic

The construction of the target molecule relies on a convergent disconnection approach. The most logical final step is the electrophilic bromination of the pyrazole core at the C4 position, as the pyrazole ring is highly activated toward electrophilic aromatic substitution. The unbrominated intermediate, 2-(1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine, is best assembled via a regioselective Knorr pyrazole synthesis[2]. This requires the condensation of ethylhydrazine with a 1,3-diketone, specifically 1-(pyrazin-2-yl)butane-1,3-dione, which is synthesized via a Claisen condensation.

Figure 1: Retrosynthetic disconnection of the target pyrazole-pyrazine scaffold.

Step-by-Step Synthetic Workflows & Mechanistic Causality

Step 1: Assembly of the 1,3-Diketone via Claisen Condensation

Objective: Synthesize 1-(pyrazin-2-yl)butane-1,3-dione.

Mechanistic Causality: The synthesis utilizes 2-acetylpyrazine[3] and ethyl acetate. The choice of base is critical. Sodium ethoxide (NaOEt) in tetrahydrofuran (THF) is employed because it is a sufficiently strong base to quantitatively deprotonate the methyl group of 2-acetylpyrazine (pKa ~19), which is highly stabilized by the electron-withdrawing pyrazine ring. Using ethyl acetate in excess prevents self-condensation of the 2-acetylpyrazine enolate.

Protocol:

-

Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask, suspend NaOEt (1.5 equiv, 102 mmol) in anhydrous THF (150 mL).

-

Addition: Cool the suspension to 0 °C. Add a mixture of 2-acetylpyrazine (1.0 equiv, 68 mmol) and anhydrous ethyl acetate (3.0 equiv, 204 mmol) dropwise over 30 minutes to maintain internal temperature.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The solution will turn deep orange as the enolate forms.

-

Quench & Isolate: Quench the reaction by carefully adding glacial acetic acid until the pH reaches 5-6. Concentrate the THF in vacuo. Partition the residue between ethyl acetate (200 mL) and water (100 mL).

-

Purification: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc, 3:1) to yield the 1,3-diketone. Self-Validation Checkpoint: 1H NMR should show a characteristic enol -OH proton far downfield (~15.2 ppm) and a vinylic proton (~6.5 ppm), confirming the molecule exists predominantly in its enol tautomer.

Step 2: Regioselective Knorr Pyrazole Synthesis

Objective: Synthesize 2-(1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine.

Mechanistic Causality: The Knorr pyrazole synthesis with unsymmetrical 1,3-diketones typically yields a mixture of regioisomers[2]. However, this specific substrate pair allows for thermodynamic and kinetic regiocontrol[4].

-

Electrophilicity: The C1 carbonyl (adjacent to the pyrazine) is significantly more electrophilic than the C3 carbonyl (adjacent to the methyl) due to the strong −I and −M effects of the pyrazine ring.

-

Nucleophilicity: In ethylhydrazine, the primary amine ( −NH2 ) is less sterically hindered and more nucleophilic than the secondary amine ( −NH−Et ).

-

Pathway: The −NH2 selectively attacks the C1 carbonyl to form a hydrazone intermediate. Subsequent intramolecular cyclization by the −NH−Et onto the C3 carbonyl naturally dictates the formation of the desired 1-ethyl-5-methyl-3-(pyrazin-2-yl)pyrazole regioisomer.

Figure 2: Mechanistic logic driving the regioselectivity of the Knorr condensation.

Protocol:

-

Preparation: Dissolve 1-(pyrazin-2-yl)butane-1,3-dione (1.0 equiv, 50 mmol) in absolute ethanol (100 mL).

-

Addition: Add ethylhydrazine oxalate (1.1 equiv, 55 mmol) in one portion. The use of the oxalate salt acts as an internal acid catalyst, facilitating hydrazone formation without requiring exogenous strong acids.

-

Reaction: Heat the mixture to reflux (78 °C) for 6 hours.

-

Workup: Cool to room temperature and remove ethanol under reduced pressure. Partition the residue between dichloromethane (150 mL) and saturated aqueous NaHCO3 (100 mL) to neutralize the oxalic acid.

-

Purification: Dry the organic phase, concentrate, and purify via column chromatography (Hexanes/EtOAc, gradient 4:1 to 1:1) to separate the major desired regioisomer from trace amounts of the minor isomer.

Step 3: Electrophilic Aromatic Bromination

Objective: Synthesize 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine.

Mechanistic Causality: The pyrazole core is a π -excessive heterocycle. Position 4 is the most electron-rich carbon due to the combined electron-donating resonance effects of the two nitrogen atoms[5]. N-Bromosuccinimide (NBS) is selected over elemental bromine ( Br2 ) because it provides a steady, low concentration of electrophilic bromine ( Br+ )[6]. This prevents over-oxidation or non-selective halogenation of the pyrazine ring. N,N-Dimethylformamide (DMF) is used as the solvent because its polar aprotic nature stabilizes the bromonium ion intermediate, accelerating the electrophilic aromatic substitution.

Protocol:

-

Preparation: Dissolve 2-(1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine (1.0 equiv, 30 mmol) in anhydrous DMF (60 mL) and cool to 0 °C using an ice bath.

-

Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv, 31.5 mmol) in small portions over 15 minutes to prevent exothermic spikes.

-

Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (disappearance of the starting material).

-

Quench & Isolate: Pour the reaction mixture into ice-cold water (200 mL) containing 5% sodium thiosulfate ( Na2S2O3 ) to quench any residual electrophilic bromine. Extract with ethyl acetate ( 3×100 mL).

-

Washing: Wash the combined organic layers with brine ( 3×100 mL) to remove residual DMF.

-

Purification: Dry over MgSO4 , concentrate, and recrystallize from ethanol/water to yield the pure target compound as an off-white solid. Self-Validation Checkpoint: 1H NMR will show the complete disappearance of the pyrazole C4-H singlet (typically around 6.8 ppm), confirming quantitative bromination at the correct position.

Quantitative Data & Analytical Summary

The following table summarizes the key metrics, expected yields, and analytical markers for the self-validating workflow.

| Step | Reaction Type | Reagents & Solvents | Temp / Time | Expected Yield | Key Analytical Marker ( 1H NMR, CDCl3 ) |

| 1 | Claisen Condensation | 2-Acetylpyrazine, EtOAc, NaOEt, THF | 0 °C → RT, 12 h | 75 - 80% | Enol -OH ( δ ~15.2 ppm, s, 1H) |

| 2 | Knorr Synthesis | 1,3-Diketone, Ethylhydrazine oxalate, EtOH | Reflux, 6 h | 82 - 85% | Pyrazole C4-H ( δ ~6.8 ppm, s, 1H) |

| 3 | Electrophilic Bromination | Pyrazole intermediate, NBS, DMF | 0 °C → RT, 4 h | 88 - 92% | Loss of C4-H ( δ ~6.8 ppm) |

References

-

Organic Chemistry Portal. Synthesis of pyrazoles. Organic Chemistry Portal.[Link]

-

Wikipedia Contributors. Acetylpyrazine. Wikipedia, The Free Encyclopedia. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal / J. Org. Chem.[Link]

-

National Institutes of Health (NIH). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC.[Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Organic Chemistry Portal.[Link]

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acetylpyrazine - Wikipedia [en.wikipedia.org]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 5. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Introduction: The Enduring Versatility of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural features and synthetic tractability have made it a "privileged scaffold" – a molecular framework that is recurrently found in a multitude of biologically active compounds.[2][3][4] Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][5] This guide provides an in-depth technical exploration of these key biological activities, focusing on the underlying mechanisms of action, experimental methodologies for their evaluation, and the causal reasoning behind the selection of these scientific protocols.

I. Anticancer Activity: Targeting the Engines of Malignancy

The fight against cancer has been significantly advanced by the development of targeted therapies. Pyrazole derivatives have emerged as a powerful class of anticancer agents, demonstrating efficacy through multiple mechanisms of action, including the inhibition of crucial cellular machinery like tubulin and receptor tyrosine kinases such as EGFR and VEGFR-2.[6][7]

A. Mechanism of Action: Disrupting Microtubule Dynamics and Signaling Cascades

1. Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and the maintenance of cell shape.[8] Their disruption is a clinically validated anticancer strategy.[8] Certain pyrazole derivatives act as microtubule-destabilizing agents, binding to the colchicine-binding site on β-tubulin.[9] This binding prevents the polymerization of tubulin into microtubules, leading to the arrest of the cell cycle in the G2/M phase, the induction of apoptosis (programmed cell death), and ultimately, the inhibition of cancer cell proliferation.[9][10]

Signaling Pathway: Tubulin Polymerization and its Inhibition

Caption: Inhibition of tubulin polymerization by pyrazole derivatives.

2. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[11][12] Overexpression or mutation of these receptors is common in many cancers.[13] Pyrazole derivatives have been designed to act as dual inhibitors of EGFR and VEGFR-2 by competing with ATP for the binding site in the kinase domain of these receptors.[11] This inhibition blocks downstream signaling pathways, leading to reduced tumor cell proliferation and angiogenesis.[11][14]

Signaling Pathway: EGFR/VEGFR-2 Inhibition

Caption: EGFR/VEGFR-2 signaling inhibition by pyrazole derivatives.

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[1][15][16]

Causality Behind Experimental Choice: The MTT assay is chosen for its simplicity, high throughput, and its basis in cellular metabolic activity. It relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into a purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1][17]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control. Include a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[15][18]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is then determined.

Experimental Workflow: MTT Assay

Caption: General workflow for the MTT cytotoxicity assay.

C. Quantitative Data Summary: Anticancer Activity

| Pyrazole Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 28 | HCT116 (Colon) | 0.035 | Not specified | [6] |

| Compound 6 | Various | 0.00006 - 0.00025 | Tubulin Polymerization Inhibitor | [6] |

| Compound 15 | MCF7 (Breast) | 0.042 | Tubulin Polymerization Inhibitor | [7] |

| Compound 9 | HepG2 (Liver) | 0.21 (EGFR), 0.22 (VEGFR-2) | Dual EGFR/VEGFR-2 Inhibitor | [11] |

| Compound 12 | HepG2 (Liver) | 0.23 (EGFR), Potent VEGFR-2 | Dual EGFR/VEGFR-2 Inhibitor | [11] |

| Compound 5b | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibitor | [12] |

II. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to numerous diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor Celecoxib, are potent anti-inflammatory agents.[19][20]

A. Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes exist in two main isoforms: COX-1 and COX-2.[2] COX-1 is constitutively expressed and involved in physiological functions like protecting the stomach lining.[2] COX-2, on the other hand, is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2, leading to gastrointestinal side effects.[2] Pyrazole derivatives like Celecoxib are designed to selectively inhibit COX-2, thereby reducing inflammation without affecting the protective functions of COX-1.[3][21]

Signaling Pathway: COX-2 Inhibition

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classic and reliable model for evaluating the anti-inflammatory activity of new compounds.[19][22]

Causality Behind Experimental Choice: The injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a biphasic inflammatory response that mimics aspects of human inflammation.[19][20] The initial phase involves the release of histamine and serotonin, followed by a later phase characterized by prostaglandin production.[19] This model is particularly useful for assessing the efficacy of NSAIDs that target prostaglandin synthesis.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rats to the laboratory environment for at least one week.[19][22]

-

Compound Administration: Administer the pyrazole derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally at various doses. A control group receives only the vehicle.[20]

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[20][22]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[20][23]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

Caption: Workflow for the carrageenan-induced paw edema assay.

III. Antimicrobial Activity: Combating Microbial Threats

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[22][24]

A. Mechanism of Action: Targeting Essential Bacterial Enzymes

DNA Gyrase and Topoisomerase IV Inhibition:

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication, transcription, and repair.[4][25] Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death.[4][26] Certain pyrazole derivatives have been shown to be potent inhibitors of these enzymes, making them attractive candidates for the development of new antibacterial drugs.[25]

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27]

Causality Behind Experimental Choice: The broth microdilution method is a standardized and quantitative assay for determining the MIC.[27] It allows for the testing of multiple compounds and concentrations simultaneously, making it suitable for screening new antimicrobial agents.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.[27]

-

Serial Dilution: Perform serial dilutions of the pyrazole derivative in a 96-well microtiter plate containing the broth.[28]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.[27]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[29]

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[27]

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

C. Quantitative Data Summary: Antimicrobial Activity

| Pyrazole Derivative | Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |

| Compound 21c | Multi-drug resistant bacteria | 0.25 | Not specified | [24] |

| Compound 23h | Multi-drug resistant bacteria | 0.25 | Not specified | [24] |

| Compound 23 | S. aureus, P. aeruginosa | 1.56 - 6.25 | DNA Gyrase Inhibitor (predicted) | [4] |

| Compound 3k | S. aureus DNA gyrase | 0.15 (IC50) | DNA Gyrase Inhibitor | [25] |

| Compound 3k | B. subtilis DNA gyrase | 0.25 (IC50) | DNA Gyrase Inhibitor | [25] |

IV. Anticonvulsant Activity: Calming the Storms in the Brain

Epilepsy is a neurological disorder characterized by recurrent seizures. Pyrazole derivatives have shown promise as anticonvulsant agents, offering a potential new avenue for the treatment of epilepsy.[30][31]

A. Mechanism of Action: Modulating Neuronal Excitability

The precise anticonvulsant mechanisms of many pyrazole derivatives are still under investigation. However, some are thought to act by enhancing the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor, leading to a decrease in neuronal excitability.[32]

B. Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[33][34]

Causality Behind Experimental Choice: This model induces a maximal seizure by electrical stimulation, providing a robust and reproducible method for assessing the ability of a compound to prevent seizure spread.[5][35]

Step-by-Step Methodology:

-

Animal Preparation: Use mice or rats for the experiment.

-

Compound Administration: Administer the pyrazole derivative at various doses. A control group receives the vehicle.

-

Electrical Stimulation: Deliver a brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.[5][35]

-

Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.[5]

-

Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension.

Conclusion: The Future of Pyrazole-Based Therapeutics

The diverse and potent biological activities of pyrazole derivatives underscore their importance in drug discovery.[1] The ability to readily modify the pyrazole core allows for the fine-tuning of pharmacological properties, leading to the development of more selective and effective therapeutic agents. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals to further explore the vast potential of this remarkable heterocyclic scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of novel pyrazole derivatives will undoubtedly pave the way for the next generation of innovative medicines.

References

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).

-

Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). Retrieved from [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. (2021, March 26). Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved from [Link]

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC. (n.d.). Retrieved from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - MDPI. (2021, August 19). Retrieved from [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Retrieved from [Link]

-

Pyrazoline Derivatives as EGFR Inhibitor: Mini Review - Research Journal of Pharmacy and Technology. (2025, October 1). Retrieved from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC. (n.d.). Retrieved from [Link]

-

Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Publishing. (2025, October 22). Retrieved from [Link]

-

Clinical pharmacology of celecoxib, a COX-2 selective inhibitor - ResearchGate. (n.d.). Retrieved from [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Retrieved from [Link]

-

4.3. Maximal Electroshock Seizure Test - Bio-protocol. (n.d.). Retrieved from [Link]

-

Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways - Tech Science Press. (2026, February 21). Retrieved from [Link]

-

Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed. (2009, June 15). Retrieved from [Link]

-

MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Retrieved from [Link]

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Retrieved from [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). Retrieved from [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20). Retrieved from [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - ResearchGate. (2021, March 26). Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. (2025, September 23). Retrieved from [Link]

-

Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed. (2004, July 1). Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

-

Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.). Retrieved from [Link]

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. (2024, July 20). Retrieved from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Retrieved from [Link]

-

Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed. (2021, September 15). Retrieved from [Link]

-

Maximal Electroshock Seizure Model | Melior Discovery. (n.d.). Retrieved from [Link]

-

Full article: Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - Taylor & Francis. (2025, September 23). Retrieved from [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace. (n.d.). Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). Retrieved from [Link]

-

Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed. (2004, July 1). Retrieved from [Link]

-

COX Fluorescent Inhibitor Screening Assay Kit - Interchim. (n.d.). Retrieved from [Link]

-

Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - Frontiers. (n.d.). Retrieved from [Link]

-

New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - MDPI. (2024, December 10). Retrieved from [Link]

-

An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC. (2022, October 21). Retrieved from [Link]

-

(PDF) Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - ResearchGate. (2023, May 25). Retrieved from [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1). Retrieved from [Link]

-

Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin - Diva-Portal.org. (n.d.). Retrieved from [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. (2021, March 26). Retrieved from [Link]

-

Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - Brieflands. (n.d.). Retrieved from [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. ClinPGx [clinpgx.org]

- 7. mdpi.com [mdpi.com]

- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways [techscience.com]

- 11. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 13. rjptonline.org [rjptonline.org]

- 14. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGF ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06852E [pubs.rsc.org]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. atcc.org [atcc.org]

- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 23. bio-protocol.org [bio-protocol.org]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives | PLOS One [journals.plos.org]

- 26. eurekaselect.com [eurekaselect.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

- 29. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. brieflands.com [brieflands.com]

- 33. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 35. meliordiscovery.com [meliordiscovery.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine

Authored by a Senior Application Scientist

Foreword: The following guide provides a detailed exploration of the hypothesized mechanism of action for the novel chemical entity 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine. In the absence of direct empirical data for this specific molecule, this document synthesizes established knowledge of the constituent pyrazole and pyrazine scaffolds to propose a scientifically grounded, potential mechanism. This guide is intended for researchers, scientists, and drug development professionals to serve as a foundational framework for initiating research and development activities.

Introduction: The Pyrazole-Pyrazine Conjugate Scaffold

The convergence of pyrazole and pyrazine rings into a single molecular entity presents a compelling scaffold in medicinal chemistry.[1] The pyrazole nucleus, an electron-rich five-membered heterocycle, is a well-established pharmacophore present in numerous FDA-approved drugs.[2][3][4] Its ability to participate in hydrogen bonding and its versatile substitution patterns make it a privileged structure for interacting with a variety of biological targets.[2][4]

Conversely, the pyrazine ring is an electron-deficient six-membered heterocycle that can enhance metabolic stability and aqueous solubility.[1][5] The combination of these two moieties in a pyrazole-pyrazine conjugate can thus offer a synergistic effect, improving both pharmacokinetic and pharmacodynamic properties.[1]

The specific compound, 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine, incorporates key substitutions that are anticipated to influence its biological activity. The bromine atom at the 4-position of the pyrazole ring can serve as a site for further chemical modification or may contribute to binding affinity through halogen bonding. The ethyl and methyl groups can modulate lipophilicity and steric interactions within a target's binding pocket.

A Hypothesized Mechanism of Action: Protein Kinase Inhibition

Based on extensive literature on related pyrazole and pyrazine derivatives, the most probable mechanism of action for 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine is the inhibition of protein kinases.[6][7][8] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4]

The pyrazole scaffold is a common feature in many ATP-competitive kinase inhibitors.[4] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate protein. The pyrazolo[1,5-a]pyrimidine scaffold, a related fused ring system, is also a well-known kinase inhibitor motif.[8]

The proposed mechanism posits that 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine acts as a Type I kinase inhibitor, binding to the active conformation of the kinase in an ATP-competitive manner. The pyrazole nitrogen atoms are likely to form key hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The pyrazine ring and the various substituents would then occupy the surrounding hydrophobic pockets, contributing to the overall binding affinity and selectivity.

Figure 1: Hypothesized signaling pathway inhibition.

Potential Kinase Targets

While the precise kinase target(s) of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine are unknown, several kinase families are plausible candidates based on the activities of similar compounds:

-

Tyrosine Kinases: Many pyrazole-based inhibitors target receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and FGFR, which are often implicated in cancer.[7][9]

-

Janus Kinases (JAKs): The pyrazole scaffold is present in JAK inhibitors like ruxolitinib, which are used to treat myelofibrosis and other inflammatory conditions.[4]

-

Cyclin-Dependent Kinases (CDKs): Some pyrazole derivatives have shown inhibitory activity against CDKs, which are key regulators of the cell cycle.[7]

-

PI3K/Akt Pathway: Certain pyrazole compounds have been identified as inhibitors of PI3K, a critical node in a signaling pathway that promotes cell survival and growth.[7]

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a systematic series of in vitro and cell-based assays should be conducted. The following protocols provide a comprehensive framework for this validation process.

In Vitro Kinase Inhibition Assays

Objective: To determine if 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine directly inhibits the activity of a panel of protein kinases and to quantify its potency (IC50).

Methodology:

-

Kinase Panel Screening:

-

Utilize a commercial kinase screening service (e.g., Eurofins, Promega) to test the compound at a fixed concentration (e.g., 1 or 10 µM) against a broad panel of kinases (e.g., >400 kinases).

-

The assay format is typically a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay (e.g., ADP-Glo™).

-

-

IC50 Determination:

-

For any kinases that show significant inhibition (>50%) in the initial screen, perform a dose-response analysis to determine the IC50 value.

-

Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution).

-

Incubate the kinase, substrate, and compound for a specified time.

-

Initiate the reaction by adding ATP.

-

Measure the kinase activity and plot the percent inhibition against the compound concentration to calculate the IC50.

-

Data Presentation:

| Kinase Target | IC50 (nM) [Hypothetical Data] |

| Kinase A | 50 |

| Kinase B | 250 |

| Kinase C | >10,000 |

| Kinase D | 75 |

Cell-Based Assays for Target Engagement and Downstream Signaling

Objective: To confirm that the compound can enter cells and inhibit the activity of its target kinase(s) in a cellular context, leading to the modulation of downstream signaling pathways.

Methodology:

-

Cellular Target Engagement Assay (e.g., NanoBRET™):

-

Select a cell line that expresses the target kinase.

-

Transfect the cells with a vector encoding a NanoLuc® luciferase-kinase fusion protein.

-

Treat the cells with a fluorescent energy transfer tracer that binds to the kinase and varying concentrations of the test compound.

-

Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates that the compound is displacing the tracer from the kinase.

-

-

Western Blot Analysis of Downstream Signaling:

-

Choose a cell line where the target kinase is a key driver of a known signaling pathway.

-

Starve the cells and then stimulate them with an appropriate growth factor to activate the pathway.

-

Treat the cells with different concentrations of the compound for a set period.

-

Lyse the cells and perform a Western blot to detect the phosphorylation status of the target kinase and key downstream proteins (e.g., p-Akt, p-ERK). A reduction in phosphorylation would indicate target inhibition.

-

Figure 2: Experimental workflow for mechanism validation.

Potential Therapeutic Applications

Given the prevalence of kinase dysregulation in various diseases, 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine could have therapeutic potential in several areas, depending on its kinase selectivity profile.

-

Oncology: If the compound is found to inhibit kinases that drive tumor growth and proliferation (e.g., RTKs, CDKs, PI3K), it could be developed as an anticancer agent.[7][10][11]

-

Inflammatory Diseases: Inhibition of kinases involved in inflammatory signaling, such as JAKs, could make the compound a candidate for treating autoimmune disorders like rheumatoid arthritis or psoriasis.[3][12]

-

Neurocognitive Disorders: Some kinase inhibitors are being explored for their potential in treating neurodegenerative diseases.[13] Additionally, pyrazole derivatives have been investigated as modulators of muscarinic acetylcholine receptors, which are targets for cognitive enhancement.[13]

Conclusion

While direct experimental evidence for the mechanism of action of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine is currently unavailable, a strong hypothesis can be formulated based on the well-documented activities of its constituent pyrazole and pyrazine scaffolds. The proposed mechanism of protein kinase inhibition provides a solid foundation for initiating a drug discovery and development program. The experimental protocols outlined in this guide offer a clear path to validating this hypothesis and elucidating the specific biological targets of this promising new chemical entity. Further research into this compound is warranted to fully explore its therapeutic potential.

References

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.

- Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. (2025). Journal of Chemical Biology & Pharmaceutical Chemistry.

- 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2009). MDPI.

- (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2025). ResearchGate.

- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). SIOC Journals.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PMC.

- Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.). ResearchGate.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.

- The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (2018). PubMed.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI.

- Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof. (n.d.). Google Patents.

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing.

- Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. (2023). PMC.

- 4-Bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | 1239734-54-3. (n.d.). Sigma-Aldrich.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. (2024). PubMed.

- 2-(4-bromo-1H-pyrazol-3-yl)pyrazine — Chemical Substance Information. (n.d.). NextSDS.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers.

- 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles] | Request PDF. (2016). ResearchGate.

- exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2025). Bulletin of Pharmaceutical Research.

- Diethyl 2-allyl-2-[(4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-yl)methyl]malonate. (n.d.). J-GLOBAL.

Sources

- 1. ajphs.com [ajphs.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 9. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic targets of pyrazole compounds

An In-depth Technical Guide to the Therapeutic Targets of Pyrazole Compounds

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its versatile structure is found in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[2][3][4][5] The unique physicochemical properties of the pyrazole core, such as its ability to act as both a hydrogen bond donor and acceptor and serve as a bioisostere for arene cores, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[2][6] This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrazole compounds, delves into the mechanistic rationale for their activity, presents detailed experimental workflows for target validation, and summarizes key structure-activity relationship insights to inform future drug discovery efforts.

The Landscape of Pyrazole-Targeted Therapies

The therapeutic success of pyrazole-based drugs stems from their ability to interact with high specificity and affinity to a diverse range of biological macromolecules. This has led to their development for a wide array of clinical conditions.[6] A significant number of pyrazole-containing drugs have been approved by the FDA, particularly in the last decade, for treating cancers, inflammatory disorders, and cardiovascular diseases.[6][7] This guide will focus on the most prominent and well-validated molecular targets that are modulated by this versatile heterocyclic scaffold.

Key Therapeutic Target Classes for Pyrazole Compounds

The pharmacological diversity of pyrazole derivatives is a direct result of their capacity to inhibit various classes of enzymes and receptors critical to disease pathology.

Protein Kinases: The Dominant Target Family

Protein kinases, which regulate the majority of cellular signaling pathways, are a primary focus for pyrazole-based inhibitors. The pyrazole scaffold is particularly effective as an ATP-competitive inhibitor, where its structure can mimic the purine ring of ATP, occupying the kinase's active site.[8]

Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives

| Compound | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 0.28 µM | 178.57 | [8] |

| Compound 129 | 0.26 µM | >192.3 | [8] |

| Compound 189(a) | 39.43 nM | 22.21 | [8] |

| Compound 189(c) | 38.73 nM | 17.47 | [8] |

| Compound 190a | 0.017 µM | 15.47 | [12] |

Table 1: In vitro inhibitory concentrations (IC50) and selectivity indices for various pyrazole compounds against the COX-2 enzyme.

Signaling Pathway: COX-2 in Inflammation

Caption: COX-2 pathway inhibition by pyrazole compounds.

Mechanistic Rationale: Kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs) are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and angiogenesis.[13][14][15] The pyrazole scaffold is a key component in numerous kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[11] For instance, pyrazolo[3,4-d]pyrimidine is an isostere of the natural purine nucleus, making it an effective ATP competitive inhibitor for many kinases.[8]

-

CDKs: Inhibition of CDKs by pyrazole compounds can lead to cell cycle arrest, typically in the G0/G1 or G2/M phase, and subsequent apoptosis.[13][16]

-

EGFR/VEGFR: Targeting these receptor tyrosine kinases can block downstream signaling pathways like PI3K/AKT and MAPK/ERK, thereby inhibiting tumor growth and angiogenesis.[13][15]

-

Aurora Kinases: These are essential for mitotic progression, and their inhibition by pyrazole derivatives can disrupt cell division.[8]

Quantitative Data: Anticancer Activity of Pyrazole-Based Kinase Inhibitors

| Compound | Target Kinase | Cell Line | IC50 / Activity | Reference |

| Compound 21 | Aurora-A | HCT116 | 0.39 µM | [8] |

| Compound 42 | BRAF | WM266.4 | 0.12 µM | [8] |

| Compound 49 | EGFR / HER-2 | - | 0.26 µM / 0.20 µM | [12] |

| Compound 30 | CDK2/cyclin A2 | - | 60% inhibition @ 10 µM | [13] |

| Compound 34 | CDK2 | - | 0.095 µM | [13] |

| Compound 50 | EGFR / VEGFR-2 | - | 0.09 µM / 0.23 µM | [13] |

Table 2: Inhibitory activity of selected pyrazole derivatives against various protein kinases and cancer cell lines.

Signaling Pathway: Generic Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Inhibition of RTK signaling by pyrazole compounds.

Other Therapeutically Relevant Enzymes

Beyond kinases, pyrazole derivatives have been developed to target other enzymes implicated in various diseases.

-

Poly (ADP-ribose) polymerase (PARP): PARP enzymes are crucial for DNA single-strand break repair. In cancers with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality. The pyrazole ring has been incorporated into potent PARP inhibitors like Niraparib, where it contributes to binding at the enzyme's active site.[6][7]

-

Monoamine Oxidase (MAO-B): MAO-B is responsible for the degradation of neurotransmitters like dopamine. Its inhibition is a therapeutic strategy for Parkinson's disease. Certain 1-thiocarbamoyl-3,5-disubstituted-pyrazoline derivatives have shown potent and selective MAO-B inhibitory activity.[9]

-

Carbonic Anhydrase (hCA): These enzymes are involved in pH regulation and are overexpressed in some tumors. Pyrazole-sulfonamide derivatives have shown significant inhibitory potential against tumor-associated hCA isoforms.[3][12]

Methodologies for Target Validation and Compound Screening

The identification and validation of therapeutic targets for novel pyrazole compounds require a systematic and rigorous experimental approach. The following protocols represent standard, self-validating workflows employed in drug discovery.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescence signal.

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute test pyrazole compounds in 100% DMSO, typically starting from 10 mM. Create a 10-point, 3-fold dilution series.

-

Reagent Preparation:

-

Kinase Reaction Buffer: Prepare a 2X buffer containing the target kinase (e.g., CDK2/Cyclin A), its specific peptide substrate, and MgCl₂ in an appropriate buffer (e.g., HEPES).

-

ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration equal to the Km for the target enzyme.

-

-

Assay Plate Setup:

-

In a 384-well white assay plate, add 2.5 µL of the 2X kinase/substrate reaction buffer to each well.

-

Add 50 nL of the serially diluted compounds from the compound plate to the assay plate.

-

Include controls: "Max activity" wells (DMSO only) and "No enzyme" wells (buffer only).

-

-

Reaction Initiation & Incubation:

-

Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. Final volume will be 5 µL.

-

Mix the plate gently and incubate at room temperature for 60 minutes.

-

-

Detection:

-

Add 5 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent contains luciferase and luciferin, which lyses the cells and produces light in the presence of ATP.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Read the plate on a luminometer.

-

-

Data Analysis:

-

Normalize the data using the controls.

-

Plot the normalized signal versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Workflow Diagram: Kinase Inhibition Assay

Sources

- 1. jchr.org [jchr.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

The Genesis and Evolution of the Pyrazine Scaffold: A Technical Whitepaper on Discovery, Synthesis, and Therapeutic Application

Executive Summary

The pyrazine ring—a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions—represents a privileged scaffold in modern medicinal chemistry[1]. Originally identified as a byproduct of the Maillard reaction responsible for the roasted aromas in food chemistry[2], pyrazine derivatives have evolved into cornerstone therapeutics across multiple disease states. From the eradication of tuberculosis to the management of emerging RNA viral pandemics, the unique electronic properties, hydrogen-bonding capacity, and bioisosteric versatility of the pyrazine core have enabled the discovery of highly potent, target-specific drugs[3][4].

This whitepaper provides an in-depth technical analysis of the historical discovery, mechanistic pharmacology, and synthetic methodologies of novel pyrazine compounds. Designed for drug development professionals, it synthesizes field-proven protocols with rigorous mechanistic causality to guide future pipeline development.

Historical Genesis of Pyrazine Therapeutics

The Pyrazinamide Breakthrough (1936–1952)

The foundational synthesis of the pyrazine ring dates back to the late 19th century via the Staedel–Rugheimer (1876) and Gutknecht (1879) condensation methods[2][3]. However, the pharmacological era of pyrazines officially began with the synthesis of pyrazinamide (PZA) by Dalmer and Walter in 1936[5][6][].

Remarkably, PZA's antitubercular activity was not recognized until 1952[5][8]. Its discovery was serendipitous, driven by the observation that nicotinamide (a structural analog) exhibited weak activity against Mycobacterium tuberculosis in murine models[8][9]. Because PZA shows no in vitro activity at a neutral pH, conventional screening would have discarded it; however, in vivo testing revealed its profound sterilizing capability[5][8]. The incorporation of PZA into the first-line standard regimen alongside isoniazid and rifampicin was a watershed moment, successfully reducing tuberculosis treatment duration from 9–12 months down to 6 months[8][9].

The Antiviral Era: Discovery of Favipiravir

The modern era of pyrazine drug discovery is epitomized by Favipiravir (T-705; 6-fluoro-3-hydroxypyrazine-2-carboxamide). Discovered by Toyama Chemical Co., Ltd. through phenotypic screening of chemical libraries against the influenza virus, favipiravir originated from the chemical modification of a simple pyrazine analog[10][11][12]. Unlike traditional antivirals that target viral entry or release, favipiravir was engineered to exploit the pyrazine ring's structural mimicry of purine nucleobases, establishing a broad-spectrum antiviral profile effective against influenza, arenaviruses, and bunyaviruses[10][11].

Mechanistic Pathways & Pharmacological Causality

The biological efficacy of pyrazine derivatives relies heavily on their ability to undergo intracellular bioactivation. The nitrogen atoms in the pyrazine ring modulate the pKa of attached functional groups, facilitating unique host-pathogen interactions.

Mechanism of Action: Pyrazinamide (PZA)

PZA acts as a prodrug. It diffuses into M. tuberculosis, where it is converted by the bacterial enzyme pyrazinamidase (encoded by the pncA gene) into the active moiety, pyrazinoic acid (POA)[5][]. Under the acidic conditions of active infection sites (pH 5.5), POA is protonated, allowing it to easily diffuse back into the bacillus and accumulate[]. The primary causal mechanism of toxicity is the weak binding of POA to aspartate decarboxylase (PanD), which triggers its degradation and subsequently blocks the synthesis of Coenzyme A, leading to bacterial death[5][].

Activation of Pyrazinamide by pyrazinamidase and disruption of CoA synthesis in M. tuberculosis.

Mechanism of Action: Favipiravir

Favipiravir requires intracellular phosphoribosylation to form its active metabolite, favipiravir ribofuranosyl-5′-triphosphate (Favipiravir-RTP)[10][11]. The pyrazine core is critical here; it structurally mimics a purine nucleotide, allowing it to be recognized as a false substrate by the viral RNA-dependent RNA polymerase (RdRp)[11]. This misincorporation induces lethal mutagenesis and prevents the incorporation of natural nucleotides, terminating viral RNA replication[10][11].

Intracellular activation of Favipiravir and subsequent inhibition of viral RdRp.

Quantitative Pharmacological Data

The following table summarizes the key physicochemical and biological data of foundational pyrazine compounds, demonstrating the broad utility of the scaffold across different therapeutic areas.

| Compound | Year Discovered | Primary Target | In Vitro Activity (MIC / EC50) | Clinical Indication |

| Pyrazinamide | 1952[5][8] | PanD (Aspartate decarboxylase) | 6.25 - 50 μg/mL (at pH 5.5)[] | Tuberculosis |

| Favipiravir | 2000[12][13] | Viral RdRp | 0.014 - 0.55 µg/mL (Influenza)[10] | Broad-spectrum RNA Viral Infections |

| 2-Hydrazinopyrazine | 2020 (Study)[14] | BSA binding / DNA interaction | Non-toxic to human keratinocytes[14] | Experimental / Pre-clinical |

Modern Synthetic Methodologies: Self-Validating Protocol

Early syntheses of pyrazine drugs were plagued by low yields and the requirement for highly corrosive reagents. For instance, the initial 2000 synthesis of Favipiravir utilized an expensive Pd-BINAP catalyst and Olah's reagent, yielding a mere 0.44% overall[12][13].

Modern process chemistry has optimized this into a highly efficient four-step continuous workflow starting from commercially available 3-hydroxypyrazine-2-carboxylic acid[12][13]. The following protocol outlines this optimized synthesis, embedding self-validating analytical checks to ensure causal integrity at each step.

Step-by-Step Methodology: Four-Step Synthesis of Favipiravir

Step 1: Esterification & Amidation

-

Procedure: React 3-hydroxypyrazine-2-carboxylic acid with an alcohol (e.g., methanol) under acidic conditions to form the ester, followed by immediate treatment with methanolic ammonia to yield 3-hydroxypyrazine-2-carboxamide.

-

Causality: The carboxylic acid is a poor electrophile. Conversion to an ester increases the electrophilicity of the carbonyl carbon, facilitating a highly efficient nucleophilic acyl substitution by ammonia.

-

Self-Validation Check: Monitor via HPLC. Proceed to Step 2 only when the starting material peak area is <1.0%, confirming complete amidation.

Step 2: Nitration

-

Procedure: Treat the intermediate with a mixture of concentrated nitric and sulfuric acids at 0–5 °C.

-

Causality: Electrophilic aromatic substitution is directed by the strongly activating hydroxyl group, selectively introducing a nitro group at the 6-position of the pyrazine ring. The low temperature prevents oxidative cleavage of the heterocyclic core.

-

Self-Validation Check: TLC monitoring (UV 254 nm) to confirm the disappearance of the Step 1 intermediate and the emergence of a more polar nitro-pyrazine spot.

Step 3: Catalytic Reduction

-

Procedure: Subject the nitro-pyrazine intermediate to hydrogenation using Raney Nickel as a catalyst under mild H₂ pressure.

-

Causality: Raney Nickel is specifically selected over Palladium on Carbon (Pd/C) to minimize the risk of over-reduction or hydrogenolysis of the pyrazine ring, ensuring selective reduction of the nitro group to an amine[13].

-

Self-Validation Check: LC-MS analysis. The mass spectrum must show a mass shift corresponding to the loss of two oxygen atoms and the addition of two hydrogen atoms (M - 32 + 2).

Step 4: Fluorination

-

Procedure: Convert the amino group to a diazonium salt using sodium nitrite/HF, followed by thermal decomposition (modified Balz-Schiemann reaction) to yield the final 6-fluoro product.

-

Causality: Direct fluorination of the pyrazine ring is sterically and electronically unfavorable. The diazonium intermediate acts as an excellent leaving group, allowing the fluoride ion to trap the highly reactive aryl cation.

-

Self-Validation Check: ¹⁹F NMR spectroscopy. The presence of a distinct, sharp fluorine resonance confirms the successful substitution, validating the final Favipiravir (T-705) structure.

Four-step synthetic workflow for Favipiravir from 3-hydroxypyrazine-2-carboxylic acid.

Future Perspectives in Drug Discovery

The pyrazine scaffold continues to be a fertile ground for rational drug design. Contemporary research is heavily focused on the synthesis of novel pyrazine derivatives tailored for oncology[1][4]. Because the aminopyrazine moiety is a well-established pharmacophore that competes with ATP, it is being extensively utilized in the development of novel kinase inhibitors, specifically targeting Checkpoint Kinase 1 (CHK1) and Janus Kinases (JAK) to induce apoptosis in recurrent malignancies[2][15].

Furthermore, bioisosteric replacements, such as the conversion of pyrazine-carboxamides to pyrazine-carbothioamides, are currently being investigated. Replacing the carbonyl oxygen with a sulfur atom significantly alters the steric and electronic properties of the drug, often enhancing lipid solubility, membrane permeability, and biological potency against resistant microbial strains[3].

By continuously refining synthetic methodologies and understanding the deep mechanistic causality of pyrazine-host interactions, the pharmaceutical industry can leverage this historic scaffold to address the most pressing therapeutic challenges of the 21st century.

References

- Pyrazinamide - Wikipedia Source: Wikipedia URL

- Treatment of Tuberculosis.

- Favipiravir (T-705)

- Mechanisms of Pyrazinamide Action and Resistance Source: PMC - NIH URL

- The first line TB drug pyrazinamide is a phoenix Source: NewTBDrugs URL

- The Genesis of a Bioactive Scaffold: A Technical Guide to the Discovery and History of Pyrazine-Carbothioamides Source: Benchchem URL

- Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug Source: Biotech-Asia URL

- Pyrazinamide Impurities Source: BOC Sciences URL

- Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development Source: ResearchGate URL

- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods Source: Acta Naturae URL

- Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug develop Source: Bulletin of Pharmaceutical Research URL

- Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications Source: PMC - NIH URL

- 2,3-Dimethylpyrazine Source: Benchchem URL

- Source: RSC Advances (RSC Publishing)

- 2-Amino-5-phenylpyrazine Source: Benchchem URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dimethylpyrazine | 5910-89-4 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journal.appconnect.in [journal.appconnect.in]

- 5. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 6. newtbdrugs.org [newtbdrugs.org]

- 8. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 13. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]

- 15. 2-Amino-5-phenylpyrazine | 13535-13-2 | Benchchem [benchchem.com]

2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine

Authored by: Gemini, Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its fundamental physicochemical properties. Among the most pivotal of these are solubility and stability. This technical guide provides a comprehensive framework for the characterization of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine, a heterocyclic compound featuring both pyrazole and pyrazine moieties. Due to the limited availability of public data on this specific molecule, this document synthesizes established principles from related chemical structures to offer a predictive analysis and a robust experimental blueprint. We will explore the theoretical underpinnings of its likely solubility and stability challenges, provide detailed, field-proven protocols for empirical assessment, and discuss strategies for mitigating potential liabilities. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the early-stage development of heterocyclic drug candidates.

Introduction: The Critical Role of Physicochemical Profiling

2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The structure, which incorporates an N-ethylated bromo-methyl-pyrazole core linked to a pyrazine ring, presents a unique combination of functional groups that will dictate its behavior in both biopharmaceutical and formulation contexts.

The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate and, consequently, its bioavailability, particularly for orally administered drugs.[3] Stability is equally critical, as chemical degradation can lead to a loss of potency and the formation of potentially toxic impurities, compromising both the safety and shelf-life of the final drug product.[4] Therefore, a thorough investigation of these properties at the earliest stages of development is not merely a regulatory requirement but a scientific necessity to de-risk a candidate molecule and guide its path forward.

This guide will provide the necessary protocols and theoretical considerations to build a comprehensive solubility and stability profile for 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine.

Predicted Physicochemical Properties and Structural Analysis

While experimental data for the title compound is scarce, an analysis of its constituent parts allows for an educated prediction of its core properties.

Structural Components and Their Influence:

-

Pyrazine and Pyrazole Cores: Both are aromatic, nitrogen-containing heterocycles. The nitrogen atoms act as hydrogen bond acceptors, but the N-H hydrogen bond donor site on the pyrazole ring is capped by an ethyl group, which may reduce its ability to form strong hydrogen bonds in a crystal lattice compared to an N-H pyrazole.[5]

-

Lipophilic Substituents: The ethyl and methyl groups are non-polar and increase the molecule's lipophilicity.

-

Bromine Atom: The bromo-substituent significantly increases the molecular weight and lipophilicity. Halogen atoms can also participate in halogen bonding, potentially influencing crystal packing and reducing dipole-dipole interactions, which can impact both solubility and thermal stability.[6][7]

Based on this structure, the compound is predicted to be a lipophilic molecule with poor aqueous solubility, placing it as a likely Biopharmaceutics Classification System (BCS) Class II or IV candidate.[8] It is expected to exhibit better solubility in polar organic solvents.[9][10]

| Property | Predicted Value / Information | Source |

| Molecular Formula | C10H11BrN4 | [11] |

| Molecular Weight | 267.13 g/mol | [11] |

| XLogP3 (Predicted) | 2.1 | [11] |

| Predicted Solubility | Poor in water; Soluble in organic solvents (DMSO, DMF, Methanol) | [9][10] |

| Predicted Form | Crystalline Solid | [5][12] |

Solubility Profiling: A Practical Guide

Accurate solubility determination is fundamental. The following sections outline the necessary experimental protocols and influencing factors.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility. Its purpose is to quantify the saturation point of the compound in a given solvent system at a constant temperature.

Causality Behind Experimental Choices:

-

Excess Solid: Adding an amount of compound that is visibly in excess of what can dissolve ensures that a true equilibrium with the solid state is reached.

-

Prolonged Agitation: Continuous agitation (e.g., 24-48 hours) is necessary to overcome the kinetic barriers of dissolution and ensure the system has reached thermodynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent. A constant temperature bath ensures reproducibility and relevance.

-

Filtration: A sub-micron filter (e.g., 0.22 µm) is critical to remove all undissolved solid particles, as their presence would lead to an overestimation of solubility.

-

Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity in accurately measuring the concentration of the dissolved compound.[10]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, organic solvent) in a glass vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 to 48 hours.

-

Sample Collection: After equilibration, allow the vials to stand for a short period to let the undissolved solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for low drug binding) into a clean HPLC vial.

-

Dilution: Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analysis: Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Calculation: The equilibrium solubility is calculated by multiplying the measured concentration by the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

Key Factors Influencing Solubility

-

pH: The pyrazole and pyrazine rings contain basic nitrogen atoms. While the pKa of the N-ethylated pyrazole is difficult to predict without empirical data, the pyrazine ring is weakly basic (pKa of pyrazine is ~0.6).[13] Therefore, the compound's solubility is expected to increase in acidic conditions (pH < 2) due to protonation, forming a more soluble salt. A pH-solubility profile should be generated by performing the shake-flask experiment across a range of pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Co-solvents: For many poorly soluble compounds, using a mixture of water and a water-miscible organic solvent (a co-solvent) can significantly improve solubility.[10] Common co-solvents in drug development include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

-